

SNS-314 pharmacokinetics half-life tumor tissue

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Compound Focus: Sns-314

CAS No.: 1057249-41-8

Cat. No.: S548312

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Pharmacokinetic & Pharmacodynamic Profile

The table below summarizes the quantitative data available from preclinical studies on **SNS-314**.

Parameter	Value / Finding	Model/Context	Source
Half-life in Tumor Tissue	7.5 hours	HCT116 human colon cancer xenograft model in mice	[1]
Half-life in Plasma	4.7 hours	HCT116 human colon cancer xenograft model in mice	[1]
In Vivo Biomarker Inhibition	Dose-dependent inhibition of histone H3 phosphorylation for at least 10 hours	HCT116 xenografts; doses of 50 and 100 mg/kg	[1] [2]
In Vivo Tumor Growth Inhibition	Significant, dose-dependent inhibition under various schedules (e.g., weekly, bi-weekly)	Multiple xenograft models	[1] [2]
Cellular Phenotypes	Increased nuclear size, polyploidy, and increased caspase-3 (apoptosis)	HCT116 tumors from treated animals	[1] [2]

Experimental Protocols for Key Assays

For researchers looking to replicate or understand the studies, here are the methodologies for key experiments.

Aurora-A Kinase Biochemical Assay (IC50 Determination)

This protocol outlines how the potency of **SNS-314** was biochemically measured [3].

- **Enzyme Source:** Humanized mouse Aurora A (amino acids 107-403) expressed in *E. coli*.
- **Assay Buffer:** 10 mM Tris HCl (pH 7.2), 10 mM MgCl₂, 0.05% NaN₃, 0.01% Tween-20, and 0.1% BSA.
- **Reaction Conditions:**
 - Final ATP concentration: 10 mM.
 - Final Aurora A concentration: 2 nM.
 - Substrate: FAM-PKAtide at 50 nM.
 - Incubation: 25 minutes at 21°C.
- **Compound Testing:** Compounds are titrated in DMSO and diluted in the assay buffer.
- **Detection:** The kinase reaction is combined with a Progressive Binding Solution. Phosphorylated PKAtide is detected using fluorescence polarization (excitation 485 nm, emission 530 nm).
- **Data Analysis:** Percent relative enzymatic activity is calculated and normalized to positive controls (DMSO only). IC₅₀ values are generated using a sigmoidal dose-response curve-fit in software like GraphPad Prism.

In Vivo Efficacy and Pharmacodynamics in Xenograft Models

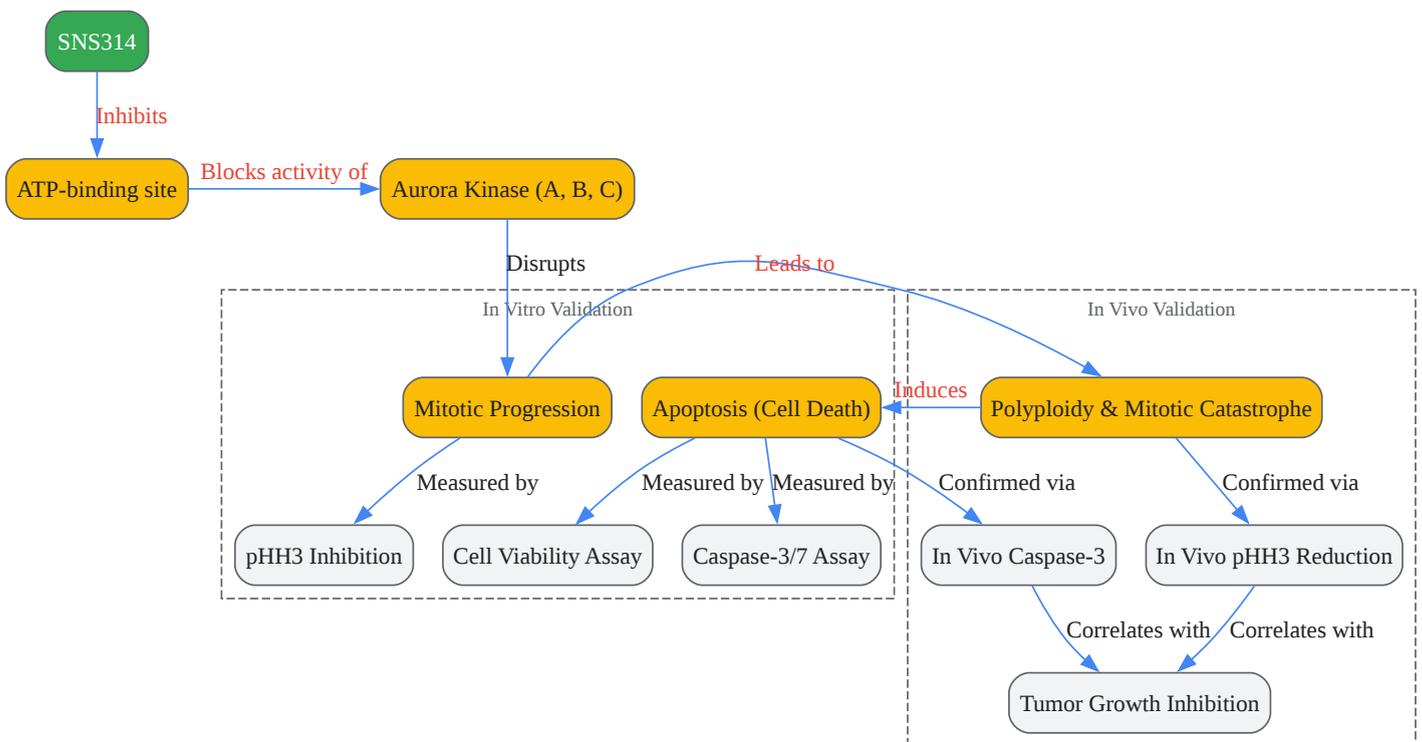
This describes the key in vivo study that generated the half-life and efficacy data [1] [2].

- **Animal Model:** nu/nu mice with HCT116 human colon cancer cells injected subcutaneously.
- **Dosing:** **SNS-314** was administered intraperitoneally (i.p.) at various doses (e.g., 50 mg/kg, 100 mg/kg) and on multiple schedules (e.g., weekly, bi-weekly, 5 days on/9 days off).
- **Pharmacodynamic Readout:** Inhibition of Aurora B kinase activity in tumors was measured by a reduction in phosphorylated histone H3 (Ser10) levels via immunohistochemistry or Western blot.
- **Efficacy Readout:** Tumor volume was measured regularly to calculate percent tumor growth inhibition (%TGI).
- **Apoptosis Measurement:** Induction of apoptosis in tumors was confirmed by measuring increased levels of cleaved caspase-3.

- PK/PD Analysis:** Tumor and plasma samples were collected at various time points post-dose to determine drug concentration (for half-life calculation) and correlate it with the duration of histone H3 phosphorylation inhibition.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanism of **SNS-314** and the workflow for testing its activity, from the biochemical level to in vivo validation.



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Important Technical Notes for Researchers

- **Biomarker for Target Engagement:** The **inhibition of histone H3 phosphorylation (at Ser10)** is a direct and widely used biomarker for Aurora B kinase inhibition in both cellular and in vivo models [1] [2]. This is a crucial assay for confirming that **SNS-314** is hitting its intended target in your experimental system.
- **Synergy with Other Agents:** Research indicates that **SNS-314** shows **synergistic effects when used sequentially with microtubule-targeted agents** like docetaxel or vincristine [4]. This suggests a promising combinatorial strategy where **SNS-314** is administered first to disrupt mitosis, followed by a spindle poison to enhance mitotic catastrophe.
- **Data Currency:** The available pharmacokinetic and experimental data for **SNS-314** is from preclinical studies published between 2009 and 2012. The clinical status of the drug, according to the search results, is **Phase 1 (completed)** for advanced solid tumors [3]. More recent data from later-phase clinical trials is not available in the search results.

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